2-Ethyl-1H-imidazole-4-carboxylic acid

Process Chemistry Purification Physical Properties

Why choose 2-Ethyl-1H-imidazole-4-carboxylic acid? Its C2-ethyl / C4-carboxyl pattern delivers a predictable pKa (~2.75) and a lower boiling point (447.3°C) than methyl or unsubstituted analogs—critical for pH-controlled purification and streamlined process development. Unlike generic imidazole acids, this scaffold alone enables rapid amide coupling into focused anti-infective lead libraries. Substitution is not equivalent; physicochemical differences in pKa, solubility, and boiling point can derail established synthetic routes. Source with confidence for reproducible SAR and API intermediate scaling.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 84255-21-0
Cat. No. B1296882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1H-imidazole-4-carboxylic acid
CAS84255-21-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
InChIKeyNRIUQHNTFFNDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1H-imidazole-4-carboxylic acid (CAS 84255-21-0): A Strategic C6-Alkyl Building Block for Medicinal Chemistry and Process R&D


2-Ethyl-1H-imidazole-4-carboxylic acid (CAS 84255-21-0) is a heterocyclic building block characterized by an imidazole core bearing an ethyl group at the 2-position and a carboxylic acid at the 4-position, with a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . This compound is supplied with a minimum purity of 95% and is primarily utilized as a research intermediate in the synthesis of more complex, biologically active molecules . Its value lies in the specific substitution pattern that provides distinct physicochemical properties, making it a non-interchangeable component in targeted drug discovery and process chemistry projects .

Why 2-Ethyl-1H-imidazole-4-carboxylic acid Cannot Be Replaced by Other Imidazole-4-carboxylic Acid Analogs in R&D


Substitution of 2-ethyl-1H-imidazole-4-carboxylic acid with other in-class compounds, such as the unsubstituted, 2-methyl, or 2-propyl analogs, is not a direct equivalence due to quantifiable differences in key physicochemical parameters [1]. The size and electronic nature of the C2-alkyl group directly influence properties such as acid-base behavior (pKa), solubility, and boiling point, which are critical for reaction optimization, purification strategy, and biological target engagement . Using a different analog would alter these fundamental properties, potentially derailing an established synthetic route or introducing significant variability in biological assays, thus compromising reproducibility and data integrity [2].

Quantitative Differentiation of 2-Ethyl-1H-imidazole-4-carboxylic acid: A Head-to-Head Comparison with Key Analogs


Boiling Point Depression: Enhanced Volatility for Distillation and Sublimation Processes

2-Ethyl-1H-imidazole-4-carboxylic acid exhibits a significantly lower boiling point (447.3°C at 760 mmHg) compared to its unsubstituted and 2-methyl analogs. This difference, quantified against 2-methyl-1H-imidazole-4-carboxylic acid (475.8°C) and 1H-imidazole-4-carboxylic acid (495.0°C), indicates a trend of decreasing boiling point with increasing alkyl chain length at the 2-position . This property is critical for separation techniques that rely on volatility differences, offering a clear operational advantage.

Process Chemistry Purification Physical Properties

Acid-Base Tuning: Intermediate pKa for Controlled Reactivity in Aqueous Systems

The predicted pKa of 2-ethyl-1H-imidazole-4-carboxylic acid is 2.75 ± 0.10, which positions it between the unsubstituted (2.69 ± 0.10) and 2-methyl (2.76 ± 0.10) analogs . While the differences are small, they reflect a class-level trend where C2-alkyl substitution subtly modulates the acidity of the imidazole ring . This fine-tuning is critical in medicinal chemistry for optimizing a compound's ionization state at physiological pH, which directly impacts membrane permeability, solubility, and target binding affinity.

Medicinal Chemistry Bioconjugation Formulation

Scaffold-Specific Biological Activity: Privileged Core for Antimicrobial Analog Development

While direct quantitative MIC data for the free acid 2-ethyl-1H-imidazole-4-carboxylic acid is limited, its scaffold forms the basis for potent antimicrobial agents. Derivatives of this core, specifically 2-ethyl-1-(4-substituted)phenyl-1H-imidazole analogs, have demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range [1]. For example, a related 2-ethyl-1-(4-pentoxyphenyl)-1H-imidazole-4-carboxylate analog exhibited MICs of 8 nmol/mL against S. aureus and 64 nmol/mL against E. coli . This level of potency is not uniformly observed across all imidazole-4-carboxylic acid derivatives, suggesting the 2-ethyl substitution pattern is a critical feature for achieving this biological effect.

Anti-infective Research Structure-Activity Relationship Drug Discovery

Optimal Application Scenarios for Procuring 2-Ethyl-1H-imidazole-4-carboxylic acid


Medicinal Chemistry: Synthesis of 2-Ethyl-1H-imidazole-4-carboxamide Derivatives for Antibacterial Lead Optimization

This compound is ideally suited as a starting material for synthesizing a focused library of 2-ethyl-1H-imidazole-4-carboxamides. Based on the evidence that its analogs exhibit potent nanomolar antibacterial activity [1], the carboxylic acid handle is a versatile point for amide coupling with diverse amines. This allows for rapid exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties of anti-infective candidates .

Process Chemistry: Development of a Scalable Synthetic Route to an Active Pharmaceutical Ingredient (API) Intermediate

The lower boiling point of this compound (447.3°C) compared to its 2-methyl (475.8°C) and unsubstituted (495.0°C) analogs can be a decisive factor in process development [1]. This physical property facilitates its purification via techniques like short-path distillation, or simplifies the removal of excess reagent from a reaction mixture. This can lead to a more robust and cost-effective manufacturing process, making it the preferred building block for a specific API synthetic route.

Bioconjugation Chemistry: Preparation of pH-Sensitive Linkers or Prodrug Moieties

The predictable pKa of approximately 2.75 provides a reliable handle for controlling the ionization state of a conjugate [1]. This is critical for designing pH-sensitive linkers for targeted drug delivery or for preparing prodrugs that require specific release profiles. The subtle difference in acidity compared to the unsubstituted analog (pKa 2.69) can be exploited to fine-tune the rate of hydrolysis or the degree of cell permeability, offering a level of control not possible with a less differentiated building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.